(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 732252-24-3
Cat. No.: VC11692187
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 732252-24-3 |
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Molecular Formula | C14H16O4 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1 |
Standard InChI Key | LXXNRXBNXLZTQY-MNOVXSKESA-N |
Isomeric SMILES | COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s core consists of a cyclopentane ring with two critical substituents:
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A carboxylic acid group (-COOH) at position 1, which enhances hydrophilicity and enables hydrogen bonding.
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A 3-methoxybenzoyl group (-CO-C₆H₄-OCH₃) at position 3, introducing aromaticity, electron-donating effects, and steric bulk.
The (1S,3R) stereochemistry positions these groups on the same face of the cyclopentane ring, creating a cis configuration. This spatial arrangement influences molecular interactions, as demonstrated in analogous compounds where stereochemistry modulates receptor binding and metabolic stability .
Table 1: Key Structural Properties
Property | Value/Description |
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IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |
Molecular Formula | C₁₄H₁₆O₄ |
Molecular Weight | 260.28 g/mol |
Stereochemistry | Cis (1S,3R) configuration |
Functional Groups | Carboxylic acid, benzoyl ketone, methoxy |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid can be approached through three key steps:
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Cyclopentane Ring Formation: A Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., maleic anhydride) generates the bicyclic intermediate, which is subsequently hydrogenated to yield the cyclopentane backbone .
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Introduction of the Carboxylic Acid Group: Oxidation of a primary alcohol or aldehyde precursor at position 1 using Jones reagent (CrO₃/H₂SO₄) ensures high yield and selectivity .
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3-Methoxybenzoyl Group Attachment: Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of AlCl₃ introduces the aromatic ketone moiety. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.
Industrial-Scale Considerations
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Continuous Flow Reactors: Optimize acylation steps by maintaining precise temperature control (0–5°C) to minimize side reactions.
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Purification: Chromatography or recrystallization from ethanol/water mixtures ensures ≥97% purity, analogous to related cyclopentane-carboxylic acid derivatives .
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: The carboxylic acid group enhances water solubility (predicted logS = -2.1), though the hydrophobic benzoyl moiety reduces it compared to simpler analogs .
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LogP: Calculated partition coefficient (logP = 2.8) indicates moderate lipophilicity, favoring membrane permeability.
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (TGA analysis of analogs).
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Hydrolytic Sensitivity: The ester-like benzoyl group is stable under physiological pH but susceptible to strong acids/bases.
Comparative Analysis with Analogous Compounds
Table 2: Functional Group Impact on Bioactivity
Applications and Future Directions
Pharmaceutical Development
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Prodrug Design: Esterification of the carboxylic acid could improve oral bioavailability.
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Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance CNS penetration for neuropathic pain applications.
Industrial Uses
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Chiral Building Block: Utility in asymmetric synthesis of prostaglandins or terpenoids.
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